molecular formula C16H15N3O3S3 B2479633 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzene-1-sulfonamide CAS No. 638137-14-1

4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzene-1-sulfonamide

Cat. No.: B2479633
CAS No.: 638137-14-1
M. Wt: 393.49
InChI Key: MKSMRQPMZOYUBP-UHFFFAOYSA-N
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Description

4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzene-1-sulfonamide is a structurally complex compound featuring a tricyclic core with sulfur and nitrogen heteroatoms, a sulfonamide group, and an amino linkage. Its synthesis likely involves multi-step reactions, including diazotization and cyclization, as inferred from related benzenesulphonamide-triazole derivatives .

Properties

IUPAC Name

4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c17-25(21,22)10-7-5-9(6-8-10)18-16-19-14-13(15(20)24-16)11-3-1-2-4-12(11)23-14/h5-8H,1-4H2,(H,18,19)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMRQPMZOYUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzene-1-sulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the sulfonamide group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of sulfonamide-bearing heterocyclic systems.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzene-1-sulfonamide Tricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-triene Sulfonamide, amino linkage 3-oxo group, dual sulfur atoms, fused bicyclic system
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradecen-4(8)-one-6(IIi) Tetracyclo[9.2.1.0^{2,10}.0^{4,8}] 4-Methoxyphenyl Methoxy group, extended ring system, lacks sulfonamide
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradecen-4(8)-one-6(IIj) Tetracyclo[9.2.1.0^{2,10}.0^{4,8}] 4-Hydroxyphenyl Hydroxyl group, potential for hydrogen bonding, similar to sulfonamide

Key Observations:

Functional Groups :

  • The sulfonamide group in the target compound enhances solubility and mimics motifs found in carbonic anhydrase inhibitors (e.g., acetazolamide) .
  • By contrast, methoxy and hydroxy substituents in analogues (e.g., IIi, IIj) may prioritize interactions with hydrophobic or polar enzyme pockets .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels routes for benzenesulphonamide-triazole derivatives, involving azide-alkyne cycloaddition or diazotization steps .
  • Compounds IIi and IIj are synthesized via cyclization reactions, but detailed protocols are unspecified in the provided evidence .

Research Findings and Limitations

Physicochemical Properties:

  • The sulfonamide group in the target compound likely improves aqueous solubility compared to the methoxy/hydroxy analogues, which may exhibit higher lipophilicity .

Knowledge Gaps:

  • No comparative studies on enzymatic inhibition, toxicity, or pharmacokinetics are available in the provided evidence.
  • Synthetic yields, stereochemical outcomes, and scalability for the target compound remain unaddressed.

Biological Activity

The compound 4-({3-oxo-4,8-dithia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}amino)benzene-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Formula

The compound is characterized by a unique tricyclic structure combined with a sulfonamide group. The IUPAC name indicates several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃S₂
Molecular Weight393.49 g/mol
IUPAC NameThis compound
SMILESNS(=O)(=O)c1ccc(cc1)N=C(c2c3c(c(c(c2S)C(=O)N3)S)C=C)C=C

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can lead to reduced cell proliferation in cancer cells.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activities by scavenging free radicals, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Some derivatives of similar compounds have shown neuroprotective effects, potentially through mechanisms involving modulation of neurotransmitter systems.

Research Findings

Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this specific sulfonamide:

  • Anticancer Activity : A study investigating similar sulfonamide derivatives found that they exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Cholinesterase Inhibition : Research on related compounds has indicated potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Case Study 1: Neuroprotection
    • A derivative of the compound was tested for neuroprotective effects in a model of oxidative stress-induced neuronal damage. Results indicated that treatment significantly reduced cell death and improved neuronal survival rates.
  • Case Study 2: Anticancer Efficacy
    • In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis via mitochondrial pathways, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.

Biological Activity Overview

Activity TypeObserved EffectReference
Enzyme InhibitionCarbonic anhydrase inhibition
Antioxidant ActivityFree radical scavenging
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction in neuronal damage

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